3-Acetyl-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(trifluoromethyl)benzoic acid is an organic compound that features both an acetyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(trifluoromethyl)benzoic acid typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the Friedel-Crafts acylation of 3-(trifluoromethyl)benzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Carboxy-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(1-Hydroxyethyl)-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Lacks the acetyl group but shares the trifluoromethyl substitution.
3-Acetylbenzoic acid: Lacks the trifluoromethyl group but contains the acetyl group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the acetyl group.
Uniqueness
3-Acetyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H7F3O3 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
3-acetyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H7F3O3/c1-5(14)6-2-7(9(15)16)4-8(3-6)10(11,12)13/h2-4H,1H3,(H,15,16) |
InChI Key |
HTMIYGCOUXEZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.